Product packaging for 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine(Cat. No.:CAS No. 1401687-54-4)

2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine

Cat. No.: B6165624
CAS No.: 1401687-54-4
M. Wt: 232.46 g/mol
InChI Key: UJKRDFYTCSXHEM-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3H-imidazo[4,5-b]pyridine is a high-purity chemical intermediate designed for pharmaceutical and life sciences research. This heteroaromatic compound features a fused imidazopyridine core, a structure of significant interest in medicinal chemistry due to its similarity to purine bases . The presence of both bromo and chloro substituents at the 2 and 5 positions, respectively, makes this molecule a versatile building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic aromatic substitution. Primary Research Applications: • Drug Discovery: Serves as a key precursor in the synthesis of novel bioactive molecules. The imidazopyridine scaffold is widely investigated for its potential in developing kinase inhibitors, antiviral agents, and other therapeutics . • Chemical Biology: Used as a core structure for creating molecular probes to study enzyme function and biological pathways. • Materials Science: Explored as an organic building block for constructing advanced functional materials. Handling and Safety: For Research Use Only. Not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (MSDS) and adhere to standard laboratory safety protocols. Some related imidazopyridine compounds may have associated hazard warnings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1401687-54-4

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

2-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H,(H,9,10,11)

InChI Key

UJKRDFYTCSXHEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)Br)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Chloro 3h Imidazo 4,5 B Pyridine and Its Precursors

Classical Cyclization and Condensation Reactions

Traditional synthetic methods for constructing the imidazo[4,5-b]pyridine scaffold often rely on the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. These methods are fundamental in heterocyclic chemistry and provide reliable access to a wide range of derivatives.

Synthesis from Ortho-Haloaminopyridines and Equivalents

The reaction of ortho-haloaminopyridines serves as a key strategy for the formation of the imidazo[4,5-b]pyridine ring system. For instance, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been shown to be an effective method for synthesizing imidazo[4,5-b]pyridines. acs.org This approach involves the coupling of an amine with the ortho-haloaminopyridine, followed by an intramolecular cyclization to form the fused imidazole ring. The use of specific ligands, such as Xantphos, in a suitable solvent system like 1,4-dioxane (B91453) and tert-amyl alcohol, can improve the efficiency of this process. researchgate.net

Challenges in these reactions can include the potential for the amidine-like structure of 3-halo-2-aminopyridines to chelate with the palladium catalyst, which could hinder the oxidative addition step. nih.gov Furthermore, the proximal amino group might interfere with the transmetallation step. nih.gov

Condensation of Pyridine-2,3-diamine Derivatives with Carboxylic Acids or Aldehydes

A widely employed method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of pyridine-2,3-diamine derivatives with various electrophilic partners. researchgate.netnih.gov Reacting these diamines with carboxylic acids or their derivatives, such as aldehydes, leads to the formation of the fused imidazole ring. nih.govresearchgate.net For example, the reaction of 5-bromopyridine-2,3-diamine with substituted aldehydes can produce a range of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. eurjchem.com This reaction can be performed under both conventional heating and microwave-assisted conditions, with the latter often providing higher yields and shorter reaction times. eurjchem.com

Similarly, the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid is a key step in an efficient synthesis of 1-methylimidazo[4,5-b]pyridine derivatives. researchgate.net The choice of the carboxylic acid or aldehyde determines the substituent at the 2-position of the resulting imidazo[4,5-b]pyridine.

Utilizing 2-Chloro-3-nitropyridine (B167233) as a Key Starting Material in Tandem Processes

2-Chloro-3-nitropyridine is a versatile starting material for the synthesis of imidazo[4,5-b]pyridines through tandem reactions. acs.org A notable process involves the reaction of 2-chloro-3-nitropyridine with an amine, followed by reduction of the nitro group and subsequent cyclization. A rapid construction of the imidazo[4,5-b]pyridine skeleton has been demonstrated in a water-isopropyl alcohol medium. acs.org This tandem approach offers an efficient pathway to the desired heterocyclic system by combining multiple synthetic steps into a single operational sequence. The initial nucleophilic aromatic substitution of the chloride with an amine is followed by the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the imidazole ring.

Preparation of Halogenated Imidazo[4,5-b]pyridine Intermediates

The synthesis of halogenated imidazo[4,5-b]pyridine intermediates is crucial for further functionalization, particularly through cross-coupling reactions. The direct halogenation of the imidazo[4,5-b]pyridine core can be challenging, so the introduction of halogens often occurs at the precursor stage.

For instance, starting with 2-amino-5-chloropyridine (B124133), a sequence of reactions can be employed to introduce a bromine atom. This can involve diazotization of the amino group followed by a Sandmeyer-type reaction. Alternatively, starting from a suitable nitropyridine, such as 5-bromo-2-chloro-3-nitropyridine, the nitro group can be reduced to an amino group, which can then be used to construct the imidazole ring. sigmaaldrich.com

The synthesis of precursors like 2-bromo-5-chloro-3-fluoropyridine (B79493) often starts from 5-chloro-3-fluoropyridin-2-amine, which undergoes a Sandmeyer reaction to replace the amino group with a bromine atom. chemicalbook.com Another important precursor, 2-bromo-5-aldehyde pyridine, can be prepared from 2,5-dibromopyridine (B19318) via a Grignard reaction followed by formylation with DMF. google.com

Starting MaterialReagentsProduct
5-chloro-3-fluoropyridin-2-amine1. HBr, Br2, NaNO2 2. NaOH2-bromo-5-chloro-3-fluoropyridine
2,5-dibromopyridine1. Isopropyl magnesium chloride 2. DMF2-bromo-5-aldehyde pyridine
2-aminopyridineH2SO4, HNO32-amino-5-nitropyridine
2-amino-5-nitropyridine1. HCl, NaNO2 2. Recrystallization2-hydroxy-5-nitropyridine
2-hydroxy-5-nitropyridinePOCl3, N,N-Diethyl Aniline, etamon chloride2-chloro-5-nitropyridine
4-Methyl-5-nitropyridin-2-olBromine, Acetic Acid3-bromo-4-methyl-5-nitropyridin-2-ol
3-bromo-4-methyl-5-nitropyridin-2-olPOCl3, CH3CN3-bromo-2-chloro-4-methyl-5-nitropyridine
3-bromo-2-chloro-4-methyl-5-nitropyridineNaI, TMSCl3-bromo-2-iodo-4-methyl-5-nitropyridine
3-bromo-2-iodo-4-methyl-5-nitropyridine(Ph3P)2PdCl2, CO, MeOH, Et3NMethyl-3-bromo-4-methyl-5-nitropicolinate

Transition-Metal-Catalyzed Synthetic Approaches

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. The synthesis of 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine and its derivatives has greatly benefited from these advancements.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds like imidazo[4,5-b]pyridines. acs.orgnih.gov The Suzuki-Miyaura coupling, in particular, is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgyoutube.com

This reaction is instrumental in creating biaryl structures and introducing various substituents onto the imidazo[4,5-b]pyridine core. libretexts.org For instance, a halogenated imidazo[4,5-b]pyridine, such as the target molecule this compound, can be coupled with a boronic acid or its ester to introduce an aryl or other organic group at the 2-position, assuming the bromine at position 2 is more reactive than the chlorine at position 5 under the chosen reaction conditions. The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the final product and regenerate the catalyst. youtube.com

The choice of ligand for the palladium catalyst is crucial for the success of the reaction. libretexts.org Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald group, are often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org

Furthermore, palladium catalysis is not limited to C-C bond formation. C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are vital for synthesizing precursors like N3-substituted-2,3-diaminopyridines from 3-halo-2-aminopyridines. nih.gov These reactions have expanded the scope of accessible imidazo[4,5-b]pyridine derivatives by allowing for the introduction of diverse amine functionalities.

Reaction TypeReactantsCatalyst SystemProduct
Suzuki-Miyaura CouplingOrganoboronic acid/ester + Organic halide/triflatePalladium catalyst + BaseC-C coupled product
Buchwald-Hartwig AminationAmine + Organic halidePalladium catalyst + BaseC-N coupled product

Copper-Catalyzed Amination and Cyclization Strategies

Copper-catalyzed reactions are pivotal in the synthesis of imidazo[4,5-b]pyridine scaffolds. These methods often involve the formation of key C-N bonds through amination, followed by cyclization to construct the fused imidazole ring.

One prominent strategy involves the copper-catalyzed amidation of halo-pyridines. For instance, the synthesis of substituted imidazo[4,5-c]pyridines has been achieved using a copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine to form N-aryl substrates, which then undergo palladium-catalyzed amidation and cyclization. acs.org While this example illustrates the synthesis of an isomeric scaffold, the underlying principle of copper-catalyzed C-N bond formation is directly applicable to the synthesis of imidazo[4,5-b]pyridine precursors.

Furthermore, copper-catalyzed tandem oxidative C-H amination/cyclization presents a direct and efficient route to imidazo[1,2-a]pyridines from readily available acetophenones and 2-aminopyridines. rsc.org This approach highlights the power of copper catalysis in facilitating both the initial amination and the subsequent intramolecular cyclization in a single operational step. A similar strategy can be envisioned for the synthesis of the imidazo[4,5-b]pyridine core, starting from appropriately substituted pyridine precursors.

A novel approach to 4-substituted imidazo[4,5-c]pyrazoles, which shares structural similarities with the target scaffold, utilizes a copper-catalyzed cyclization of N'-(4-halopyrazol-5-yl)amidines. nih.gov This method is noted for its convenience and the broad range of substituents that can be introduced. nih.gov The development of copper-catalyzed denitrogenative transannulation reactions of pyridotriazoles with amines and amino acids also provides an efficient pathway to imidazo[1,5-a]pyridines, further demonstrating the versatility of copper catalysis in constructing fused imidazole ring systems. acs.org

StrategyCatalyst/ReagentsKey TransformationScaffoldReference
Amidation/CyclizationCopper and PalladiumC-N bond formationImidazo[4,5-c]pyridines acs.org
Tandem Oxidative C-H Amination/CyclizationCopperImine formation and intramolecular C-H aminationImidazo[1,2-a]pyridines rsc.org
Amidine CyclizationCopperN'-(4-halopyrazol-5-yl)amidine cyclizationImidazo[4,5-c]pyrazoles nih.gov
Denitrogenative TransannulationCopperReaction of pyridotriazoles with aminesImidazo[1,5-a]pyridines acs.org

C-H Functionalization Methodologies for Direct Halogenation or Derivatization

Direct C-H functionalization has emerged as a powerful tool for the synthesis and derivatization of heterocyclic compounds like imidazo[4,5-b]pyridines, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. This approach allows for the direct introduction of halogens or other functional groups onto the pyridine or imidazole ring.

The regioselective halogenation of the imidazo[1,2-a]pyridine (B132010) scaffold has been achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source in a transition-metal-free process. researchgate.net This method provides a direct route to chlorinated and brominated imidazo[1,2-a]pyridines. researchgate.net The intrinsic electronic properties of pyridines can sometimes hinder certain C-H functionalizations, necessitating strategies that temporarily alter the electronic nature of the pyridine ring to achieve the desired regioselectivity. nih.gov

For imidazo[4,5-b]pyridin-2-one derivatives, direct chlorination and bromination in acetic acid have been shown to yield 5,6-dihalo derivatives. researchgate.net Iodination of the same substrates with iodine monochloride leads to 6-iodo derivatives. researchgate.net These findings demonstrate the feasibility of direct halogenation on the imidazo[4,5-b]pyridine core.

Visible light-induced C-H functionalization has also gained prominence. For instance, the C3-position of imidazo[1,2-a]pyridines has been successfully functionalized through photoinduced radical reactions, showcasing a broad substrate scope. nih.gov While much of the research on C-H functionalization of imidazopyridines has focused on the C3 position of the imidazo[1,2-a] isomer, these methodologies provide a foundation for developing similar strategies for other positions on the imidazo[4,5-b]pyridine ring system. nih.govrsc.org

MethodologyReagentsPosition FunctionalizedScaffoldReference
Transition-metal-free regioselective halogenationSodium chlorite/bromite, AcOHC3Imidazo[1,2-a]pyridines researchgate.net
Direct HalogenationCl2/Br2 in AcOH, IClC5, C6Imidazo[4,5-b]pyridin-2-ones researchgate.net
Visible Light-Induced PerfluoroalkylationPerfluoroalkyl iodidesC3Imidazo[1,2-a]pyridines nih.gov

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for constructing complex molecules. These modern strategies are increasingly being applied to the synthesis of imidazo[4,5-b]pyridine and its derivatives.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully employed in the synthesis of various imidazopyridine scaffolds.

For example, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been achieved using microwave irradiation, resulting in reduced reaction times and higher yields compared to conventional methods. eurjchem.com Similarly, a one-pot synthesis of imidazo[1,2-a]pyridines functionalized with azides has been developed using microwave-assisted conditions. mdpi.com

The construction of trinuclear imidazole-fused hybrid scaffolds has also been accomplished through a microwave-assisted, transition-metal-free reaction of 2-(2-bromoaryl)- and 2-(2-bromovinyl)imidazoles with 2-aminobenzimidazoles. nih.gov Furthermore, an efficient and eco-friendly microwave-assisted protocol has been developed for the synthesis of 3,5-diaryl substituted-2-pyrazolines, demonstrating the broad applicability of this technology. researchgate.net The use of microwave irradiation in the synthesis of novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives has also been reported. nih.gov

ScaffoldReaction TypeKey Advantages of Microwave SynthesisReference
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridineCyclocondensationReduced reaction times, higher yields eurjchem.com
Imidazo[1,2-a]pyridines with azidesOne-pot multicomponent reactionEfficiency, speed mdpi.com
Trinuclear imidazole-fused hybridsC-N coupling and cyclizationTransition-metal-free, green process nih.gov

Phase-Transfer Catalysis (PTC) in Alkylation Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. youtube.com This methodology is particularly useful for the alkylation of N-heterocycles like imidazo[4,5-b]pyridine.

PTC offers several advantages, including the use of inexpensive and environmentally benign inorganic bases, a wider range of solvents, and the potential for solvent-free conditions. acsgcipr.org The alkylation of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines has been achieved using 4-chlorobenzyl bromide or butyl bromide under basic conditions with potassium carbonate in DMF, leading to the formation of N-alkylated regioisomers. nih.gov

The choice of the phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, is crucial for the reaction's success. acsgcipr.org Pyridinophanes have also been explored as two-center phase-transfer catalysts for N-alkylation reactions, showcasing the ongoing development of novel catalytic systems for this purpose. thieme-connect.com

Green Chemistry Approaches (e.g., H2O-IPA Medium)

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. A key aspect is the use of environmentally benign solvents.

A highly efficient and clean procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold has been developed using a mixture of water and isopropyl alcohol (H2O-IPA) as a green solvent system. acs.orgresearchgate.net This method involves a tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-3-nitropyridine with primary amines, followed by in situ nitro group reduction and subsequent heteroannulation with aldehydes. acs.orgresearchgate.net This approach offers several advantages, including being catalyst-free for the tandem synthesis, yielding excellent purity, and having a broad substrate scope. acs.org

The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. nih.gov The development of such green synthetic routes is crucial for the sustainable production of valuable chemical compounds.

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. MCRs are characterized by high atom economy, convergence, and the ability to rapidly generate libraries of structurally diverse compounds.

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) is a prominent MCR for the synthesis of imidazo[1,2-a]pyridines from aminopyridines, aldehydes, and isocyanides. beilstein-journals.orgmdpi.com This reaction can be catalyzed by various Lewis and Brønsted acids. beilstein-journals.org The use of phosphotungstic acid (HPW) as a green and economical catalyst in ethanol (B145695) under microwave heating has been reported for the GBB-3CR, providing high yields of imidazo[1,2-a]pyridines. beilstein-journals.org

The development of one-pot, three-step reactions towards imidazo[4,5-b]pyridine compounds has also been described, showcasing the application of MCR principles to this specific scaffold. acs.org These MCR approaches are invaluable for creating diverse libraries of imidazo[4,5-b]pyridine derivatives for further investigation.

Regioselectivity and Stereochemical Control in Imidazo[4,5-b]pyridine Synthesis

The inherent asymmetry of the imidazo[4,5-b]pyridine scaffold necessitates careful control over reaction conditions to achieve the desired substitution. The regioselectivity of the synthesis is a primary challenge, influencing both the initial construction of the bicyclic system and its subsequent functionalization.

The substitution pattern of the final imidazo[4,5-b]pyridine product is fundamentally dictated by the substituents present on the starting materials. The most prevalent synthetic strategy involves the condensation of an appropriately substituted 2,3-diaminopyridine (B105623) with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or their derivatives. nih.gov

To achieve the desired this compound, the synthesis logically begins with a pyridine ring already bearing the chloro group at the required position. A common precursor for this purpose is 2-amino-5-chloropyridine. chemicalbook.comguidechem.com The synthesis of the key intermediate, 5-chloro-2,3-diaminopyridine, typically involves the nitration of 2-amino-5-chloropyridine to yield 2-amino-5-chloro-3-nitropyridine, followed by the reduction of the nitro group. orgsyn.org

Once the 5-chloro-2,3-diaminopyridine precursor is obtained, the imidazole ring is formed. The substituent at the C2 position of the imidazo[4,5-b]pyridine is introduced during this cyclization step. To install the bromo group at the C2 position, several methods can be employed:

Cyclization with a bromine-containing reagent: Reagents such as cyanogen (B1215507) bromide or thiocarbonyl derivatives followed by subsequent chemical transformations can be used to build the imidazole ring with the desired C2-substituent.

Halogenation of a 2-unsubstituted or 2-oxo intermediate: An alternative route involves cyclizing the diaminopyridine with a reagent like formic acid or triphosgene (B27547) to form the corresponding 3H-imidazo[4,5-b]pyridine or imidazo[4,5-b]pyridin-2-one, respectively. acs.org Subsequent regioselective bromination at the C2 position would then yield the target compound.

This stepwise approach, where the pyridine ring is first synthesized and substituted, followed by the construction of the imidazole ring, ensures maximum control over the final substitution pattern. Post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, have also been utilized to introduce further diversity, particularly aryl or other carbon-based substituents, onto the imidazo[4,5-b]pyridine core. nih.gov

The alkylation of the 3H-imidazo[4,5-b]pyridine ring system is complex due to the presence of three potential nucleophilic centers: the two nitrogen atoms of the imidazole ring (N1 and N3) and the pyridine ring nitrogen (N4). The 3H-imidazo[4,5-b]pyridine exists in tautomeric equilibrium with the 1H form, further complicating selective alkylation. fabad.org.tr The reaction is often non-selective, yielding a mixture of monoalkylated products, which necessitates careful optimization of reaction conditions and robust analytical methods for isomer identification. researchgate.net

The regiochemical outcome of N-alkylation is governed by a combination of factors:

Steric Effects: The steric environment around each nitrogen atom significantly influences the site of alkylation. Bulky substituents on the heterocyclic core can hinder the approach of the alkylating agent to adjacent nitrogens, a phenomenon described as "steric approach control". researchgate.net

Electronic Effects: The nucleophilicity of each nitrogen atom is modulated by the electronic properties of the substituents on the ring system. Electron-donating groups can enhance the nucleophilicity of a nearby nitrogen, while electron-withdrawing groups can decrease it.

Reaction Conditions: The choice of base and solvent plays a critical role in determining the product ratio. A widely used system for the N-alkylation of imidazopyridines is potassium carbonate (K2CO3) in dimethylformamide (DMF). researchgate.netnih.gov These conditions have been reported to predominantly favor alkylation at the pyridine nitrogen (N4). fabad.org.trnih.gov The use of phase-transfer catalysis has also been reported, which can alter the regioselectivity. researchgate.net

Nature of the Alkylating Agent: The structure of the alkylating agent itself can impact the distribution of regioisomers. For instance, in the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, most alkyl halides yield a mixture of N3 and N4 isomers. However, the use of ethyl bromoacetate (B1195939) was found to produce all three possible regioisomers (N1, N3, and N4), highlighting the agent's role in the reaction's outcome. researchgate.net

The definitive structural assignment of the resulting N-alkylated regioisomers is crucial and is typically accomplished using advanced NMR techniques, particularly 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), which can identify protons that are close in space. fabad.org.trnih.gov

The following table summarizes representative findings on the regioselectivity of N-alkylation for various imidazo[4,5-b]pyridine substrates.

Imidazo[4,5-b]pyridine SubstrateAlkylating AgentBase/SolventMajor Regioisomers FormedReference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBenzyl chloride, 1-(bromomethyl)-4-methylbenzenePTCMixture of N3 and N4 researchgate.net
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetatePTCMixture of N1, N3, and N4 researchgate.net
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(Chloromethyl)-4-methoxybenzeneK2CO3 / DMFPredominantly N4 fabad.org.tr
2-(Substituted-phenyl)-4H-imidazo[4,5-b]pyridines4-Chlorobenzyl bromide, Butyl bromideK2CO3 / DMFMixture of N3 and N4 nih.gov
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK2CO3 / DMFMixture of N1 and N3 researchgate.net

Chemical Reactivity and Functional Group Transformations of 2 Bromo 5 Chloro 3h Imidazo 4,5 B Pyridine

Halogen Exchange and Cross-Coupling Reactions

The two halogen atoms on the imidazo[4,5-b]pyridine core, bromine at the 2-position and chlorine at the 5-position, exhibit distinct reactivities. This difference is exploited in selective functionalization reactions.

Nucleophilic aromatic substitution (SNAr) reactions on halogenated pyridines are a fundamental transformation. While specific studies on 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine are not extensively detailed in the provided results, the principles of SNAr on related structures suggest that the electron-deficient nature of the pyridine (B92270) ring, further activated by the fused imidazole (B134444) ring, facilitates attack by nucleophiles. Generally, the chlorine atom is more susceptible to nucleophilic displacement than the bromine atom in such systems, though reaction conditions can influence selectivity. For instance, studies on 5-bromo-1,2,3-triazines have shown that they can undergo SNAr reactions with phenols. nih.gov This suggests that similar transformations could be possible for this compound, allowing for the introduction of aryloxy groups.

The presence of the bromo and chloro substituents makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the halo-imidazo[4,5-b]pyridine with an organoboron compound. A study on bromo-2-sulfonyloxypyridines demonstrated chemoselective Suzuki-Miyaura coupling at the bromine-substituted position at room temperature. nih.gov This high selectivity for the bromo group over other leaving groups like sulfonyloxy suggests that in this compound, the Suzuki-Miyaura coupling would preferentially occur at the more reactive C-Br bond. This allows for the introduction of a wide array of aryl and heteroaryl groups at the 2-position.

Heck Reaction: The Heck reaction couples the halo-imidazo[4,5-b]pyridine with an alkene. organic-chemistry.org It is a versatile method for the synthesis of substituted alkenes. While direct examples with this compound are not specified, the general mechanism involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. organic-chemistry.orgbeilstein-journals.org Typically, the reactivity of aryl halides in the Heck reaction follows the order I > Br > Cl, indicating that the reaction would likely occur at the C-Br bond of this compound.

Sonogashira Coupling: This coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgscirp.orgnih.gov It is a highly efficient method for the synthesis of alkynyl-substituted aromatic compounds. Studies on 2-bromo-5-nitropyridine (B18158) have shown successful Sonogashira coupling to introduce various alkynyl groups. researchgate.net Similarly, 6-bromo-3-fluoro-2-cyanopyridine has been effectively coupled with a range of terminal alkynes. soton.ac.uk These examples strongly suggest that this compound would readily undergo Sonogashira coupling at the C-Br bond, allowing for the introduction of diverse alkyne functionalities.

Table 1: Overview of Cross-Coupling Reactions

Reaction Reactant Catalyst System Product Type
Suzuki-Miyaura Coupling Organoboron compound Pd(OAc)2/Ad2BnP nih.gov Aryl-substituted imidazo[4,5-b]pyridine
Heck Reaction Alkene Pd catalyst and base organic-chemistry.orgbeilstein-journals.org Alkenyl-substituted imidazo[4,5-b]pyridine
Sonogashira Coupling Terminal alkyne Pd catalyst, Cu(I) co-catalyst, amine base organic-chemistry.orgscirp.orgnih.gov Alkynyl-substituted imidazo[4,5-b]pyridine

Derivatization at Nitrogen Centers

The imidazole and pyridine rings of this compound contain nitrogen atoms that can be subjected to further functionalization, such as alkylation and arylation.

N-alkylation and N-arylation reactions introduce substituents onto the nitrogen atoms of the imidazo[4,5-b]pyridine core, which can significantly alter the compound's properties. In a study involving imidazo[4,5-c] and imidazo[4,5-b]pyridines, alkylation was achieved using reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate in DMF. nih.gov This resulted in the formation of N-alkylated regioisomers.

For N-arylation, copper-catalyzed methods, such as the Chan-Lam coupling, have been employed for related heterocyclic systems. A study on 5-bromo-2-aminobenzimidazole demonstrated selective N-arylation using aryl boronic acids in the presence of a copper(II) catalyst and a suitable base like TMEDA. mdpi.com Such strategies could potentially be adapted for the N-arylation of this compound.

The introduction of substituents at the nitrogen centers can have a profound impact on the electronic and steric properties of the this compound molecule.

Electronic Effects: N-substitution can alter the electron density of the heterocyclic ring system. Electron-donating alkyl groups can increase the electron density, potentially affecting the reactivity of the halogen substituents in cross-coupling reactions. Conversely, electron-withdrawing aryl groups can decrease the electron density.

Steric Effects: Bulky N-substituents can sterically hinder access to adjacent reactive sites, influencing the regioselectivity of subsequent reactions.

Solubility and Physical Properties: The nature of the N-substituent can significantly impact the solubility of the compound in various solvents, which is a crucial factor in reaction optimization and purification.

Biological Activity: In the context of medicinal chemistry, N-substitution is a key strategy for modulating the biological activity of heterocyclic compounds. Studies on related pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines have shown that substituents can influence their photophysical properties, such as absorption and fluorescence. researchgate.net

Transformations at Carbon Centers

Beyond the halogenated positions, transformations can also occur at other carbon centers of the imidazo[4,5-b]pyridine ring system, although these are generally less common and often require prior functionalization. For instance, if a carbon-bound hydrogen were to be replaced by a suitable functional group (e.g., via lithiation followed by quenching with an electrophile), a wider range of derivatives could be accessed. However, the primary and most synthetically useful transformations for this compound focus on the reactivity of the C-Br and C-Cl bonds.

Electrophilic Aromatic Substitution on the Pyridine or Imidazole Rings

The imidazo[4,5-b]pyridine system presents two aromatic rings for potential electrophilic substitution. The pyridine ring, being an electron-deficient π-system, is generally deactivated towards electrophilic attack. Conversely, the fused imidazole ring is electron-rich and thus the more likely site for such reactions.

Theoretical and experimental studies on related imidazopyridine scaffolds, such as imidazo[1,2-a]pyrazines, provide insight into the regioselectivity of these transformations. stackexchange.com Electrophilic attack on the imidazole ring is favored as it allows the aromaticity of the six-membered pyridine ring to be maintained in the reaction intermediate, leading to a more stable transition state. stackexchange.com For the imidazo[4,5-b]pyridine core, substitution is predicted to occur preferentially at the C7 position. This is because attack at C7 results in a more stable cationic intermediate where the positive charge is better delocalized without disrupting the pyridine ring's sextet.

While classical electrophilic substitution reactions on this compound are not extensively documented, modern C-H functionalization techniques offer an alternative pathway. nih.govresearchgate.net These methods, often employing transition metal catalysts, can achieve regioselective substitution on the heterocyclic core. For instance, metal-free approaches have been developed for the C-H functionalization of related imidazo[1,5-a]pyridines, demonstrating the potential to introduce substituents without pre-functionalization. nih.gov

Modifications of Substituents at C2 and C5 Positions

The halogen atoms at the C2 (bromo) and C5 (chloro) positions are the primary sites for functional group transformations, serving as versatile handles for introducing molecular diversity. These positions are susceptible to a variety of transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The C2-bromo and C5-chloro groups are excellent substrates for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govresearchgate.net The bromine atom at C2 is generally more reactive than the chlorine atom at C5 in these catalytic cycles, which can allow for selective functionalization.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the halo-imidazo[4,5-b]pyridine with various boronic acids or their esters. nih.govwikipedia.org This method allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C2 and C5 positions. nih.govnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of amino-substituted imidazo[4,5-b]pyridines. researchgate.netwikipedia.org By reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a suitable base, the halogen atoms can be displaced to yield the corresponding 2- or 5-amino derivatives. researchgate.netrsc.org This method is instrumental in synthesizing compounds with diverse biological activities. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

Direct displacement of the halide substituents by strong nucleophiles is another key reaction pathway. The electron-withdrawing nature of the pyridine nitrogen atom and the fused imidazole ring facilitates SNAr reactions, particularly at the C2 and C6 positions of the imidazo[4,5-b]pyridine scaffold. acs.org The C2-bromo group on the target molecule is a prime site for substitution by various nucleophiles, including amines, alkoxides, and thiolates, often under thermal or microwave-assisted conditions. rsc.orgeurjchem.com

Table 1: Key Functionalization Reactions at C2 and C5 Positions

Reaction Type Position(s) Reagents/Catalysts Product Type Reference(s)
Suzuki-Miyaura Coupling C2, C5 R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) C-C Bond (Aryl, Alkyl) nih.gov, researchgate.net, nih.gov
Buchwald-Hartwig Amination C2, C5 R¹R²NH, Pd Catalyst, Ligand (e.g., BippyPhos), Base C-N Bond (Amines) researchgate.net, wikipedia.org, nih.gov
Nucleophilic Aromatic Substitution (SNAr) C2 Amines, Alkoxides C-N, C-O Bonds acs.org, rsc.org

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The formation and functionalization of the this compound scaffold involve several well-studied mechanistic pathways.

Proposed Reaction Pathways for Cyclization and Functionalization

Cyclization to form the Imidazo[4,5-b]pyridine Core:

The most prevalent method for constructing the imidazo[4,5-b]pyridine ring system involves the condensation of a substituted 2,3-diaminopyridine (B105623) with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or orthoester. mdpi.comnih.govnih.gov

A common pathway starting from 5-bromo-2,3-diaminopyridine and an aldehyde proceeds as follows:

Imine Formation: The more nucleophilic amino group at C2 of the diaminopyridine attacks the carbonyl carbon of the aldehyde, forming a Schiff base (imine) intermediate after dehydration.

Intramolecular Cyclization: The remaining amino group at C3 then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered imidazoline (B1206853) ring.

Aromatization: The imidazoline intermediate subsequently undergoes oxidation to form the stable, aromatic imidazole ring. This oxidation can be promoted by air or added oxidizing agents. mdpi.com

An alternative, tandem reaction pathway has been developed starting from 2-chloro-3-nitropyridine (B167233). acs.orgdoi.org

SNAr Reaction: A primary amine displaces the chlorine at the C2 position.

Nitro Group Reduction: The nitro group at C3 is reduced to an amine, typically using reagents like zinc dust or sodium dithionite (B78146) (Na₂S₂O₄), to form a 2,3-diaminopyridine intermediate in situ. acs.orgmdpi.com

Condensation and Cyclization: This diamine intermediate then reacts with an aldehyde, as described above, to complete the formation of the imidazo[4,5-b]pyridine scaffold. acs.org

Functionalization Mechanisms:

The mechanisms for Suzuki and Buchwald-Hartwig couplings are well-established catalytic cycles involving a palladium center. wikipedia.orgwikipedia.orgyoutube.com

Suzuki Coupling Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen (C-Br or C-Cl) bond of the imidazo[4,5-b]pyridine, forming a Pd(II) complex.

Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

Buchwald-Hartwig Amination Cycle:

Oxidative Addition: Similar to the Suzuki reaction, the cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst. wikipedia.orgyoutube.com

Role of Catalysts and Reaction Conditions in Mechanistic Control

Catalysts and reaction conditions are paramount in controlling the efficiency, selectivity, and outcome of the reactions involving this compound.

Catalyst and Ligand Effects:

In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, BippyPhos, BrettPhos) are often employed. nih.govyoutube.comlibretexts.org These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination. youtube.com The development of specialized ligands has enabled the coupling of a wide array of amines and boronic acids under milder conditions and with broader functional group tolerance. wikipedia.orgnih.gov For instance, the BippyPhos ligand has shown an exceptionally broad scope in the Buchwald-Hartwig amination of various (hetero)aryl chlorides. nih.gov

Table 2: Influence of Catalysts and Conditions on Key Reactions

Reaction Catalyst/Reagent Ligand Base Solvent Effect Reference(s)
Suzuki Coupling Pd(OAc)₂ or Pd₂(dba)₃ Phosphines (e.g., P(tBu)₃, SPhos) K₃PO₄, Cs₂CO₃ Dioxane, Toluene Facilitates C-C bond formation, high yields nih.gov, researchgate.net, researchgate.net
Buchwald-Hartwig Pd₂(dba)₃ or [Pd(cinnamyl)Cl]₂ BippyPhos, BrettPhos, Xantphos NaOtBu, K₂CO₃ Toluene, Dioxane Enables C-N coupling with diverse amines researchgate.net, libretexts.org, nih.gov
Reductive Cyclization Na₂S₂O₄ or Fe/NH₄Cl - - H₂O/Ethanol (B145695) Reduces nitro group to enable cyclization mdpi.com, doi.org

Reaction Conditions:

The choice of base and solvent also plays a crucial role. In Suzuki couplings, bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are used to activate the boronic acid for transmetalation. nih.gov For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required to deprotonate the amine. libretexts.org The solvent (e.g., toluene, dioxane) influences the solubility of reactants and catalysts, affecting reaction rates. nih.gov In some cases, the use of microwave irradiation can dramatically reduce reaction times and improve yields for both cyclization and cross-coupling reactions. eurjchem.commdpi.com


Structural Characterization and Spectroscopic Elucidation Techniques for 2 Bromo 5 Chloro 3h Imidazo 4,5 B Pyridine Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Determination of Molecular Weight and Formula (HRMS, EI-MS, ESI-MS)

The molecular formula of 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine is C₆H₃BrClN₃, corresponding to a molecular weight of approximately 232.47 g/mol . synquestlabs.comchembeez.com High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming this by providing a highly accurate mass measurement, which helps to deduce the elemental composition.

Electrospray ionization (ESI) is a soft ionization technique commonly employed for imidazo[4,5-b]pyridine derivatives. mdpi.com It is particularly useful for analyzing these compounds as it typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. mdpi.com For the related compound 6-bromo-2-chloro-1H-imidazo[4,5-b]pyridine, the predicted m/z for the [M+H]⁺ ion is 231.92717. uni.lu Other potential adducts that may be observed include [M+Na]⁺ and [M+K]⁺. uni.lu

Table 1: Predicted m/z Values for Adducts of a this compound Isomer

Adduct Predicted m/z
[M+H]⁺ 231.92717
[M+Na]⁺ 253.90911
[M-H]⁻ 229.91261
[M+NH₄]⁺ 248.95371
[M+K]⁺ 269.88305

Data based on the isomer 6-bromo-2-chloro-1H-imidazo[4,5-b]pyridine. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. In the case of this compound, the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens, aiding in their identification.

While specific fragmentation pathways for this exact compound are not detailed in the provided search results, general fragmentation of related imidazopyridine cores involves initial cleavages such as the loss of the halogen substituents. The stability of the fused imidazole (B134444) and pyridine (B92270) ring system often leads to characteristic ring cleavages. Analysis of these fragmentation patterns allows for the confirmation of the core structure and the positions of the substituents.

Vibrational Spectroscopy (IR, Raman)

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound and its derivatives are expected to show characteristic vibrations for the C-H, C=N, C=C, and C-halogen bonds.

N-H Stretching: The N-H stretching vibration of the imidazole ring is typically observed in the region of 3400-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused ring system are expected in the 1650-1400 cm⁻¹ region.

C-Cl and C-Br Stretching: The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range, while the C-Br stretch occurs at lower wavenumbers, generally between 600 and 500 cm⁻¹.

Density Functional Theory (DFT) calculations are often used to predict and help assign these vibrational frequencies. nih.govnih.gov For similar halogenated heterocyclic compounds, DFT calculations at levels such as B3LYP/6-31G* have shown good agreement between calculated and observed spectra. nih.gov

Table 2: General Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber Range (cm⁻¹)
N-H Stretch 3400-3200
Aromatic C-H Stretch >3000
C=N / C=C Stretch 1650-1400
C-Cl Stretch 800-600
C-Br Stretch 600-500

Correlations with Molecular Structure and Conformation

The pattern of substitution on the pyridine and imidazole rings influences the vibrational modes of the entire molecule. The presence of both bromine and chlorine atoms will have a distinct effect on the skeletal vibrations of the fused ring system. By comparing the experimental spectra with theoretical calculations for different possible isomers or tautomers, the most likely structure can be confirmed. For example, DFT studies on related halogenated cytosines have demonstrated how different halogen substituents affect the vibrational frequencies. nih.gov

Computational and Theoretical Studies of 2 Bromo 5 Chloro 3h Imidazo 4,5 B Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the quantum mechanical properties of molecules. For 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine, DFT calculations offer a detailed perspective on its geometry, electronic characteristics, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The initial step in the theoretical study of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed for this purpose. uctm.eduresearch-nexus.net The resulting optimized structure provides precise bond lengths and angles, which are fundamental for understanding the molecule's steric and electronic properties.

Following geometry optimization, an analysis of the electronic structure reveals the distribution of electrons within the molecule. This includes the calculation of Mulliken atomic charges, which indicate the partial charge on each atom. In halogenated imidazo[4,5-b]pyridine derivatives, the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings typically exhibit negative charges, identifying them as potential sites for electrophilic attack. Conversely, the carbon atoms bonded to the electronegative halogen and nitrogen atoms show positive charges, making them susceptible to nucleophilic attack. This charge distribution is critical in predicting the molecule's interaction with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. For derivatives of imidazo[4,5-b]pyridine, the HOMO is generally distributed over the entire fused ring system, indicating that this region is the primary site for electron donation. mdpi.com The LUMO is often localized on the imidazole part of the molecule. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the molecule's stability. A larger energy gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a smaller energy gap suggests that the molecule is more reactive. For similar imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gap has been calculated to be in the range that indicates good stability. mdpi.com

Calculated Quantum Chemical Parameters for a Representative Imidazo[4,5-b]pyridine Derivative
ParameterValue (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing valuable information about its reactive sites. The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas, representing negative potential, are indicative of sites prone to electrophilic attack, while blue areas, with positive potential, are susceptible to nucleophilic attack. Green regions correspond to neutral potential.

For halogenated imidazo[4,5-b]pyridine structures, the MEP map typically shows the most negative potential (red) around the nitrogen atoms of the imidazole and pyridine rings, confirming them as the primary sites for electrophilic interaction. The hydrogen atoms and the regions around the halogen substituents often exhibit positive potential (blue), highlighting them as potential sites for nucleophilic interaction. This visual tool is instrumental in predicting the molecule's behavior in chemical reactions and its interactions with biological targets.

Intermolecular Interaction Analysis

The study of intermolecular interactions is essential for understanding the solid-state properties and biological activity of this compound. These non-covalent interactions govern how the molecules pack in a crystal lattice and how they interact with other molecules.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational technique used to investigate and quantify intermolecular interactions in a crystalline environment. uctm.eduresearch-nexus.net This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

For related imidazo[4,5-b]pyridine derivatives, Hirshfeld analysis has revealed the prevalence of H···H, C···H, and N···H contacts, which are crucial for the stability of the crystal structure. nih.gov The analysis also generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. For instance, the percentage contribution of each type of contact to the total Hirshfeld surface area can be determined, offering a detailed picture of the crystal packing forces. nih.gov

Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Similar Imidazo[4,5-b]pyridine Derivative
Interaction TypePercentage Contribution
H···H45%
C···H/H···C20%
N···H/H···N10%
Halogen···H15%
Other10%

Monte Carlo Simulations for Adsorption Behavior Studies (e.g., on Metal Surfaces)

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, these simulations are particularly useful for studying its adsorption behavior on metal surfaces, which is relevant for applications such as corrosion inhibition. uctm.eduresearch-nexus.net

These simulations can predict the most stable adsorption configuration of the molecule on a given surface, such as iron Fe(110). mdpi.com The calculations typically involve placing the molecule in various orientations relative to the metal surface and determining the adsorption energy for each configuration. A high negative adsorption energy indicates a strong and spontaneous interaction between the molecule and the surface. For imidazo[4,5-b]pyridine derivatives, studies have shown that they tend to adsorb in a planar orientation, maximizing the contact between the aromatic system and the metal surface. mdpi.comresearchgate.net The nitrogen and halogen atoms often play a significant role in the adsorption process through the formation of coordinate bonds with the metal atoms. researchgate.net

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are at the forefront of computational drug discovery and materials science. These methods allow for the detailed examination of molecular interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in pharmacology for predicting the interaction between a small molecule ligand and a protein's active site. For this compound, docking studies could elucidate its potential as an inhibitor for various enzymes.

Derivatives of imidazo[4,5-b]pyridine have been investigated as inhibitors for several key enzymes. For instance, they have shown potential as inhibitors of B-Raf kinase and Aurora A kinase, which are crucial targets in cancer therapy. nih.gov Molecular docking studies on these derivatives have revealed that the presence of halogen atoms can contribute significantly to the binding energy and specificity. nih.gov

A hypothetical docking study of this compound against a kinase target, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), would likely involve preparing the 3D structure of the ligand and the receptor, defining the binding site, and then using a scoring function to evaluate the best binding poses. Key interactions would be expected to involve hydrogen bonds between the imidazole and pyridine nitrogen atoms and amino acid residues in the active site, such as glutamic acid and aspartic acid. The bromo and chloro substituents could form halogen bonds or engage in hydrophobic interactions, further stabilizing the complex.

Molecular dynamics simulations can then be employed to refine the docked poses and to study the stability of the ligand-protein complex over time. These simulations provide insights into the dynamic nature of the interactions and can help to calculate binding free energies, offering a more accurate prediction of the ligand's affinity for the target. Studies on similar heterocyclic systems have utilized MD simulations to understand the interfacial adsorption behavior, for example, in the context of corrosion inhibition on metal surfaces, which speaks to the versatility of this computational tool. researchgate.net

Table 1: Hypothetical Docking Parameters for this compound with a Kinase Target
ParameterDescriptionExample Value/Range
Target ProteinEnzyme selected for the docking study (e.g., VEGFR-2).PDB ID: 2OH4
Binding Affinity (ΔG)The predicted free energy of binding. More negative values indicate stronger binding.-7 to -10 kcal/mol
Inhibition Constant (Ki)The predicted concentration of inhibitor required to decrease the maximal rate of an enzyme-catalyzed reaction by half.Low micromolar (µM) to nanomolar (nM) range
Key Interacting ResiduesAmino acids in the active site forming significant bonds with the ligand.Glu885, Asp1046, Cys919
Types of InteractionsThe nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).Hydrogen bonds, π-π stacking, halogen bonds

Beyond predicting inhibitory activity, computational modeling can be used to design and evaluate research probes. A research probe is a molecule used to study the function of a biological target. For this compound to be an effective probe, it must exhibit high specificity for its target.

Docking simulations can predict the binding mode and help to understand the structural basis for this specificity. By comparing the docking scores and binding poses of the compound against a panel of different proteins, it is possible to predict its selectivity profile. For instance, if the compound shows a significantly better binding affinity for one particular kinase over a range of other kinases, it could be a valuable selective probe for that enzyme.

The specific substitution pattern of this compound is crucial in this regard. The positions of the bromine and chlorine atoms can influence the electrostatic potential of the molecule, guiding its interactions within a binding pocket. Computational tools can map this electrostatic potential onto the molecular surface, providing a visual guide to how the molecule will be recognized by a protein.

Tautomerism and Isomerism Investigations

The imidazo[4,5-b]pyridine core can exist in different tautomeric and isomeric forms, which can have different chemical and biological properties. Computational studies are essential for understanding the relative stabilities of these forms.

Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the proton on the imidazole ring can potentially reside on either of the nitrogen atoms (N1 or N3). This gives rise to two main tautomeric forms.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. DFT calculations can be used to determine the relative energies of the different tautomers, and thus predict which form is more stable. For similar heterocyclic systems, it has been shown that the relative stability of tautomers can be influenced by the solvent environment. researchgate.net Therefore, such calculations are often performed both in the gas phase and in the presence of a solvent continuum model.

The results of these calculations would likely show that one tautomer is more stable than the other, although the energy difference might be small, suggesting that both forms could co-exist in equilibrium. The calculated HOMO-LUMO energy gap for each tautomer can also provide insights into their relative reactivity. nih.gov

Table 2: Predicted Relative Stabilities of Tautomers of this compound
TautomerRelative Energy (Gas Phase)Relative Energy (Aqueous Solution)Predicted Predominance
2-bromo-5-chloro-1H-imidazo[4,5-b]pyridineCalculated to be slightly higher in energyMay be stabilized by polar solventsMinor tautomer
This compoundPredicted to be the more stable tautomerLikely the predominant formMajor tautomer

In the synthesis of substituted imidazo[4,5-b]pyridines, the formation of regioisomers is a common challenge. For example, in N-alkylation reactions, the alkyl group can attach to different nitrogen atoms in the imidazole ring, leading to a mixture of products. uctm.edu

Computational chemistry can be used to predict the most likely site of reaction and thus the major regioisomeric product. By calculating the Fukui functions or the electrostatic potential at each nitrogen atom, it is possible to predict its nucleophilicity. The nitrogen atom with the higher nucleophilicity is the more likely site of electrophilic attack.

For this compound, DFT calculations could predict which of the imidazole nitrogens is more susceptible to, for example, methylation. This information is highly valuable for synthetic chemists, as it can help in designing reaction conditions that favor the formation of the desired regioisomer.

Advanced Research Applications and Future Directions for 2 Bromo 5 Chloro 3h Imidazo 4,5 B Pyridine

Development as Chemical Probes for Biological Research

The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines allows it to interact with a wide range of biological targets, making its derivatives valuable tools for chemical biology. nih.govrjsvd.comuctm.edunih.gov

The imidazo[4,5-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, frequently serving as the foundation for developing potent and selective modulators of enzymes and receptors. nih.govrjsvd.combenthamdirect.com Derivatives have shown significant potential as inhibitors of protein kinases, a critical class of enzymes involved in cell signaling and proliferation. nih.govrjsvd.combenthamdirect.com

Notably, compounds based on this scaffold have been developed as potent inhibitors of Aurora kinases (A, B, and C) and Cyclin-Dependent Kinase 9 (CDK9), both of which are important targets in oncology research. acs.orgnih.govnih.govnih.gov For instance, a derivative containing a 6-chloro-imidazo[4,5-b]pyridine core demonstrated inhibitory concentrations (IC₅₀) in the nanomolar range against Aurora kinases. nih.gov The mechanism of action often involves the imidazo[4,5-b]pyridine core mimicking the purine (B94841) structure of ATP, allowing it to bind to the kinase's active site.

Beyond kinases, these derivatives have been investigated for a variety of other roles:

Antimicrobial Agents: Targeting essential microbial enzymes like methionyl-tRNA synthetase in parasites such as Trypanosoma brucei or glucosamine-6-phosphate synthase in fungi. mdpi.commdpi.com

Anti-inflammatory Agents: Showing selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. mdpi.com

Receptor Antagonists: Serving as scaffolds for antagonists of receptors like the angiotensin-II receptor, which is involved in blood pressure regulation. nih.govmdpi.com

The 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine molecule, with its specific halogenation pattern, is a prime candidate for derivatization to create novel probes for exploring these and other biological systems.

Table 1: Biological Targets of Imidazo[4,5-b]pyridine Derivatives
Biological Target ClassSpecific Example(s)Therapeutic AreaReference(s)
Protein KinasesAurora Kinases A, B, C; CDK9Oncology acs.orgnih.govnih.govnih.gov
Microbial EnzymesMethionyl-tRNA synthetaseAntiparasitic mdpi.commdpi.com
Inflammatory EnzymesInducible Nitric Oxide Synthase (iNOS)Anti-inflammatory mdpi.com
Cell Surface ReceptorsAngiotensin-II ReceptorCardiovascular nih.govmdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's biological activity by making targeted chemical modifications. The this compound scaffold is exceptionally well-suited for SAR exploration due to its distinct functional "handles."

The bromine atom at the 2-position and the chlorine atom at the 5-position are key modulators of the molecule's electronic and steric properties. Halogenation significantly influences a compound's potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net SAR studies on imidazo[4,5-b]pyridine derivatives have revealed several key principles:

Halogen Position: The location of halogen substituents is critical. For example, studies on related compounds have shown that the antiproliferative activity can change dramatically based on the placement of a chlorine atom. nih.gov

Potency Enhancement: The introduction of halogens can lead to more potent compounds. A bromo-substituted derivative showed selective antiviral activity against the respiratory syncytial virus (RSV), and a 6-chloro derivative was identified as a potent Aurora kinase inhibitor. nih.govmdpi.com

Molecular Optimization: The bromo and chloro groups serve as reactive sites for further chemical synthesis, particularly for cross-coupling reactions. This allows for the systematic introduction of a wide variety of substituents to explore the chemical space around the core scaffold and optimize for desired biological effects, such as enhanced cytotoxicity against multi-drug resistant cancer cell lines. nih.gov

These principles underscore the value of this compound as a starting point for designing new therapeutic agents.

Materials Science Applications

The unique electronic structure of the imidazo[4,5-b]pyridine core also lends itself to applications in materials science, particularly in corrosion prevention and electronics.

Derivatives of imidazo[4,5-b]pyridine have been identified as a novel and effective class of corrosion inhibitors, especially for protecting mild steel in acidic environments like hydrochloric acid. najah.edunajah.eduresearchgate.net The mechanism of inhibition relies on the adsorption of the molecules onto the metallic surface, forming a protective barrier that impedes the corrosive process. theaic.org

The high inhibition efficiency is attributed to several molecular features:

The presence of multiple nitrogen heteroatoms in the fused ring system.

The aromatic π-electron system.

The presence of other functional groups, including halogens.

These features facilitate strong adsorption onto the metal surface. researchgate.netresearchgate.net Experimental studies using gravimetric and electrochemical methods have confirmed that bromo-substituted imidazo[4,5-b]pyridines, such as 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, are efficient mixed-type inhibitors. najah.edunajah.edu The adsorption process has been shown to follow the Langmuir adsorption isotherm. najah.edutheaic.org Furthermore, theoretical studies using Density Functional Theory (DFT) and Monte Carlo simulations support these experimental findings, indicating a strong affinity for these molecules to adsorb onto iron surfaces. uctm.eduresearchgate.net

The π-conjugated system of imidazo[4,5-b]pyridine derivatives makes them attractive candidates for use in organic electronic and optoelectronic devices. jocpr.com These materials exhibit good thermal stability and charge mobility, which are crucial properties for applications such as organic solar cells and light-emitting diodes (LEDs). jocpr.com

Theoretical investigations have explored the electronic properties of this class of compounds, calculating HOMO and LUMO energy levels to assess their suitability for organic solar cells. jocpr.comresearchgate.net Research has also focused on their nonlinear optical properties. Specifically, studies have examined how electron-withdrawing groups, such as the chloro and bromo substituents found in this compound, influence the two-photon absorption cross-section of the molecule. researchgate.net This research demonstrates a clear path toward optimizing these materials for specific optoelectronic functions by tuning their chemical structure. researchgate.net The related imidazo[1,5-a]pyridine (B1214698) scaffold is also noted for its luminescent properties, further highlighting the potential of this family of compounds in materials science. rsc.org

Table 2: Materials Science Applications of Imidazo[4,5-b]pyridine Derivatives
Application AreaSpecific Derivative ClassKey Finding / PropertyReference(s)
Corrosion InhibitionBromo-substituted imidazo[4,5-b]pyridinesHigh inhibition efficiency on mild steel in HCl via surface adsorption. najah.edunajah.eduresearchgate.net
Organic ElectronicsGeneral imidazo[4,5-b]pyridinesSuitable HOMO/LUMO energy levels for potential use in organic solar cells. jocpr.comresearchgate.net
OptoelectronicsHalogenated imidazo[4,5-b]pyridinesElectron-withdrawing groups (Cl, Br) can tune nonlinear optical properties. researchgate.net

Role as Precursors in Complex Chemical Synthesis

Beyond its direct applications, this compound is a highly valuable precursor in multi-step organic synthesis. uctm.edu The two halogen atoms at chemically distinct positions (the C2-bromo and C5-chloro) provide orthogonal handles for sequential, site-selective modifications.

This compound is an ideal substrate for modern cross-coupling reactions, such as the Suzuki coupling, which are powerful methods for forming new carbon-carbon bonds. nih.gov This allows chemists to readily introduce a vast array of aryl, heteroaryl, or alkyl groups at either the C2 or C5 position, creating large libraries of novel compounds for screening in drug discovery or materials science programs.

Additionally, the nitrogen atoms within the imidazo[4,5-b]pyridine core can undergo reactions like N-alkylation. nih.govmdpi.comnih.gov While this can sometimes lead to mixtures of regioisomers, it provides another avenue for structural diversification. mdpi.commdpi.com The synthesis of the core scaffold itself often begins with simpler, functionalized pyridines, such as 2,3-diaminopyridine (B105623), highlighting the building-block nature of these heterocycles. nih.gov The stability and defined reactivity of this compound make it an important and versatile intermediate for accessing more complex and functionally diverse molecules.

Building Blocks for Polycyclic or Supramolecular Architectures

The this compound core is an exemplary starting material for constructing elaborate polycyclic and supramolecular structures. The imidazo[4,5-b]pyridine ring system itself is a fundamental skeleton for a class of heterocyclic compounds that are analogues of purine, allowing for the development of compounds with a wide array of biological activities depending on the substituents. researchgate.net The development of new structures based on this scaffold requires significant effort in both synthesis methodology and architectural design. uctm.edu

The bromo and chloro substituents on the pyridine (B92270) and imidazole (B134444) rings, respectively, are key functional groups that can be selectively targeted in various cross-coupling reactions. This allows for the regioselective addition of new rings and functional groups, leading to the formation of extended polycyclic systems. For instance, palladium-catalyzed reactions, a common method for functionalizing this scaffold, can be used to introduce aryl, alkyl, or other groups at specific positions. organic-chemistry.org This strategic functionalization is crucial for creating molecules with precisely defined three-dimensional shapes, a prerequisite for designing host-guest systems in supramolecular chemistry or developing compounds that fit into the specific binding pockets of biological targets.

Synthesis of Libraries for High-Throughput Screening in Academic Settings

The amenability of this compound to derivatization makes it an ideal candidate for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening (HTS). Academic and industrial research settings rely on HTS to rapidly assess the biological activity of thousands of compounds against a specific target.

Methodologies such as solid-phase synthesis have been developed for imidazopyridine derivatives. researchgate.net This technique, along with the use of precursor scaffolds like 2-chloro-5-bromopyridine immobilized on a solid support, facilitates the efficient and systematic creation of a large number of distinct analogues. nih.gov By reacting the core scaffold with a diverse set of building blocks, researchers can generate extensive libraries where the substituents at the 2- and 5-positions are varied. For example, studies on related 6-bromo-3H-imidazo[4,5-b]pyridine derivatives have demonstrated the synthesis of new series of compounds for evaluation of their anticancer and antimicrobial properties. eurjchem.comresearchgate.net These libraries can then be screened to identify lead compounds with desired pharmacological profiles, which can be further optimized in drug discovery programs.

Emerging Research Areas and Unexplored Reactivity

While the application of this compound in medicinal chemistry is established, several areas of its chemical reactivity remain underexplored. These emerging fields offer exciting opportunities for novel applications and discoveries.

Photochemical Transformations and Light-Induced Reactions

The photochemistry of this compound is a largely unexplored domain. However, research on the related isomer, imidazo[1,2-a]pyridine (B132010), provides insights into the potential reactivity of this class of compounds under photochemical conditions. nih.gov Visible-light-induced reactions have been successfully employed for the C-H functionalization of imidazo[1,2-a]pyridines, including formylation, phosphorylation, and perfluoroalkylation. nih.govmdpi.com These transformations often proceed through the generation of radical species via photoredox catalysis or the formation of an electron-donor-acceptor (EDA) complex. mdpi.com Given that light-mediated synthesis is considered a modern and powerful approach for constructing imidazo-fused heterocycles, investigating the photochemical reactivity of the this compound isomer could unveil novel synthetic pathways and functionalization strategies. researchgate.net

Electrochemistry of Imidazo[4,5-b]pyridines

The electrochemical behavior of this compound and its parent scaffold is another nascent research area. Electrochemical reactions are increasingly recognized as a modern and green synthetic methodology for imidazo-fused heterocyclic molecules. researchgate.net The redox properties of the imidazo[4,5-b]pyridine system are of interest for developing new electro-active materials, sensors, or electrocatalysts. Understanding the oxidation and reduction potentials of this molecule could also lead to novel synthetic transformations that are difficult to achieve through traditional chemical methods, offering an alternative and potentially more sustainable route to complex derivatives.

Application in Catalysis or Organometallic Chemistry

The imidazo[4,5-b]pyridine scaffold possesses nitrogen atoms that can act as ligands, coordinating to metal centers to form organometallic complexes. This suggests a potential application for this compound and its derivatives in catalysis. Research has shown that a gold complex containing an imidazolyl ring and a phosphine-ligated gold moiety can function as an efficient bi-functional catalyst for one-pot sequential reactions. researchgate.net This demonstrates the capacity of imidazopyridine-based structures to participate in and facilitate catalytic cycles. While the compound is often the target of palladium-catalyzed synthesis, its potential role as a ligand in catalytic systems is an area ripe for exploration. researchgate.netorganic-chemistry.org

Methodological Advances in Imidazo[4,5-b]pyridine Research

Recent years have seen significant progress in the synthetic methodologies used to construct and functionalize the imidazo[4,5-b]pyridine core, leading to improved efficiency, yield, and substrate scope.

A key development is the use of palladium-catalyzed amidation reactions, which provide a facile and regioselective route to N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org This method involves the coupling of 2-chloro-3-amino-pyridines with primary amides, followed by in-situ cyclization, offering quick access to a variety of substituted products. organic-chemistry.org

Furthermore, one-pot tandem procedures have been developed to construct the imidazo[4,5-b]pyridine skeleton from simple starting materials like 2-chloro-3-nitropyridine (B167233). acs.org These processes, which can involve a sequence of SNAr reaction, reduction, and heterocyclization in environmentally benign solvents like a water-isopropanol mixture, represent a highly efficient and clean approach. acs.org

Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often leading to higher yields and cleaner reaction profiles compared to conventional heating methods for preparing derivatives of 3H-imidazo[4,5-b]pyridine. eurjchem.comresearchgate.net These advanced methodologies are crucial for accelerating the synthesis of novel imidazo[4,5-b]pyridine derivatives for various research applications.

Research Findings Summary

SectionKey Findings
6.3.1 The this compound scaffold is a versatile building block for polycyclic structures due to its reactive halogen substituents, which allow for selective functionalization via cross-coupling reactions. researchgate.netuctm.eduorganic-chemistry.org
6.3.2 This compound is well-suited for generating chemical libraries for high-throughput screening, facilitated by methods like solid-phase and microwave-assisted synthesis to create diverse analogues for biological evaluation. researchgate.netnih.goveurjchem.comresearchgate.net
6.4.1 While direct photochemical studies are lacking, research on the related imidazo[1,2-a]pyridine isomer suggests significant potential for light-induced transformations such as C-H functionalization. nih.govmdpi.comresearchgate.net
6.4.2 The electrochemistry of imidazo[4,5-b]pyridines is a largely unexplored but promising research area, with potential applications in developing novel synthetic routes and electro-active materials. researchgate.net
6.4.3 The scaffold can act as a ligand in organometallic chemistry, with demonstrated use in gold-catalyzed reactions, indicating its potential in developing new catalytic systems. researchgate.net
6.5 Methodological advances include efficient palladium-catalyzed amidation, one-pot tandem reactions, and microwave-assisted synthesis, which have improved the speed, yield, and sustainability of synthesizing imidazo[4,5-b]pyridine derivatives. organic-chemistry.orgeurjchem.comacs.org

Development of Novel Analytical Techniques for Characterization

The unambiguous characterization of this compound and its derivatives is paramount for establishing structure-activity relationships and ensuring the reliability of research findings. While standard analytical techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry remain fundamental, the complexity of substituted imidazo[4,5-b]pyridines often necessitates more sophisticated approaches.

Future research will likely focus on the broader application and refinement of advanced 2D-NMR techniques. Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) have proven invaluable in the structural elucidation of complex regioisomers of imidazo[4,5-b]pyridine derivatives. nih.gov For instance, these techniques can definitively confirm the position of various substituents on the bicyclic ring system, which is crucial for understanding their biological activity. nih.gov

Single-crystal X-ray diffraction is another powerful technique that provides unequivocal proof of molecular structure. mdpi.com Its increased use for derivatives of this compound will be critical for validating computational models and understanding intermolecular interactions in the solid state.

Furthermore, high-resolution mass spectrometry (HRMS) is becoming increasingly important for the precise determination of molecular formulas, confirming the elemental composition of newly synthesized compounds. nih.goveurjchem.com The development of new ionization techniques and mass analyzers will continue to enhance the sensitivity and accuracy of these measurements.

Analytical TechniqueApplication in this compound ResearchKey Findings
1D NMR Spectroscopy Routine characterization of basic structure and purity.Provides foundational data on proton and carbon environments. researchgate.net
2D NMR Spectroscopy Elucidation of complex regioisomers and substituent positions.NOESY and HMBC are crucial for confirming N-alkylation patterns. nih.gov
Single-Crystal X-ray Diffraction Unambiguous determination of three-dimensional molecular structure.Confirms computational models and reveals solid-state packing. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Accurate determination of molecular weight and elemental composition.Essential for confirming the identity of novel derivatives. nih.goveurjchem.com

Automation and Flow Chemistry in Synthesis

The synthesis of this compound and its analogues has traditionally been performed using batch-wise processes. However, to accelerate the discovery of new lead compounds and to develop more efficient and sustainable manufacturing processes, the fields of automated synthesis and flow chemistry are being increasingly explored for the production of imidazopyridine scaffolds.

Microwave-assisted synthesis has already demonstrated its potential for the rapid synthesis of imidazo[4,5-b]pyridine derivatives, offering reduced reaction times and often higher yields compared to conventional heating methods. mdpi.comresearchgate.netacs.org This technology is well-suited for the rapid generation of compound libraries for high-throughput screening.

Looking ahead, the development of fully automated synthesis platforms, such as automated synthesis laboratories (ASL) utilizing polymer-assisted solution-phase (auto-PASP) strategies, will enable the high-throughput synthesis of large and diverse libraries of imidazo[4,5-b]pyridine derivatives. acs.org This approach streamlines the purification process and allows for the rapid exploration of a wide range of substituents.

Furthermore, continuous flow chemistry, or microreactor technology, offers significant advantages in terms of safety, scalability, and process control. A sustainable and scalable multicomponent continuous flow process has been developed for accessing fused imidazoheterocycles, highlighting the potential for greener and more efficient production. acs.org Adapting such systems for the synthesis of this compound derivatives could lead to improved yields, reduced waste, and enhanced safety, particularly when handling hazardous reagents. The use of solid-supported reagents and catalysts within flow reactors can also simplify product purification and enable the reuse of expensive materials. organic-chemistry.org

Synthesis TechnologyAdvantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, rapid library generation. mdpi.comresearchgate.netacs.org
Automated Solid-Phase Synthesis High-throughput synthesis of compound libraries, simplified purification. acs.orgorganic-chemistry.org
Continuous Flow Chemistry Enhanced safety and scalability, precise process control, potential for greener synthesis. acs.org

Advancements in Computational Modeling Accuracy and Scope

Computational chemistry has become an indispensable tool in the study of imidazo[4,5-b]pyridine derivatives, providing insights into their electronic structure, reactivity, and potential biological activity. The continuous improvement of computational methods and the increasing availability of high-performance computing resources are expanding the scope and predictive power of these in silico studies.

Density Functional Theory (DFT) is widely used to investigate the molecular and electronic properties of imidazo[4,5-b]pyridines. mdpi.comorganic-chemistry.org These calculations can predict optimized geometries, molecular electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and interaction of these molecules with biological targets. organic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that is being applied to imidazo[4,5-b]pyridine derivatives. By establishing a mathematical relationship between the structural properties of a series of compounds and their biological activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds. acs.org Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed three-dimensional maps of the structural features that are important for activity, guiding the design of more potent analogues. acs.org

Molecular docking studies are also frequently employed to predict the binding modes of imidazo[4,5-b]pyridine derivatives within the active sites of biological targets. acs.orgorganic-chemistry.org These simulations provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity. As the accuracy of scoring functions and the quality of protein crystal structures improve, the predictive power of molecular docking will continue to increase.

Computational MethodApplication in this compound ResearchInsights Gained
Density Functional Theory (DFT) Calculation of molecular structure, electronic properties, and reactivity.Understanding of molecular geometry, charge distribution, and reaction mechanisms. mdpi.comorganic-chemistry.org
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity based on chemical structure.Identification of key structural features for activity and design of new compounds. acs.org
Molecular Docking Prediction of binding modes and interactions with biological targets.Elucidation of the molecular basis of biological activity. acs.orgorganic-chemistry.org

Q & A

What are the common synthetic routes for preparing 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves cyclization of halogenated pyridine derivatives. For example, describes a method using phase-transfer catalysis (PTC) with DMF as a solvent and p-toluenesulfonic acid as a catalyst. Optimization may include adjusting solvent polarity, temperature (e.g., room temperature vs. reflux), and stoichiometry of halogenating agents like bromine or chlorine sources. Purification often employs column chromatography with ethyl acetate/hexane mixtures .

Advanced Consideration
Regioselective introduction of halogens can be challenging. highlights Pd-mediated cross-coupling strategies for iterative functionalization. Adding pivalic acid (PivOH) enhances reaction rates and selectivity in direct C2-arylation, which could be adapted for bromo/chloro substitution .

How do crystallographic studies resolve structural ambiguities in imidazo[4,5-b]pyridine derivatives?

Basic Research Question
X-ray crystallography is the gold standard for confirming regiochemistry and stereoelectronic effects. For example, reveals planarity deviations (<0.004 Å) in fused rings and quantifies π-π stacking interactions (interplanar distance: 3.583 Å) to explain molecular packing .

Advanced Consideration
Crystallographic data can identify conformational flexibility. shows two distinct molecules in the asymmetric unit with dihedral angles between phenyl and imidazo[4,5-b]pyridine planes varying from 67.7° to 86.0°, highlighting steric and electronic influences on crystal packing .

What biological activities are associated with imidazo[4,5-b]pyridine derivatives, and how are structure-activity relationships (SAR) studied?

Basic Research Question
These compounds exhibit anticancer, antiviral, and antiglycation properties. reports antiglycation IC₅₀ values of ~240 µM for chloro-substituted derivatives, attributed to electron-withdrawing groups enhancing hydrogen bonding with target enzymes .

Advanced Consideration
SAR studies combine synthesis, bioassays, and computational docking. uses molecular docking to correlate substituent positioning (e.g., bromo vs. chloro) with binding affinities to β-glucuronidase active sites. Methyl or phenyl groups at specific positions may modulate hydrophobic interactions .

How can regioselectivity challenges in C-H functionalization of imidazo[4,5-b]pyridines be addressed?

Advanced Research Question
Regioselectivity depends on directing groups and catalyst systems. demonstrates that 7-chloro-substituted derivatives undergo C2-arylation with Pd catalysts and PivOH additives, which stabilize transition states via hydrogen bonding. Competitive pathways (e.g., C6 vs. C7 substitution) are minimized by steric hindrance and electronic effects .

What analytical techniques are critical for characterizing acid-labile adducts of imidazo[4,5-b]pyridines?

Advanced Research Question
Mass spectrometry (MS) and proteolytic digestion optimization are essential. details LC-MS/MS methods to analyze serum albumin adducts of carcinogenic derivatives (e.g., PhIP). Acid-labile adducts require mild enzymatic digestion (e.g., trypsin) rather than harsh acidic conditions to preserve structural integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.